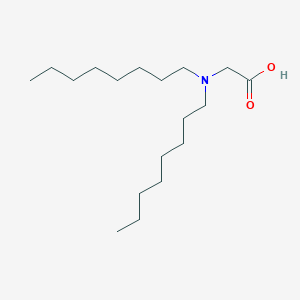
n,n-Dioctylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Dioctylglycine: is an amino acid derivative with the molecular formula C18H37NO2 . It is characterized by the presence of two octyl groups attached to the nitrogen atom of glycine, making it a hydrophobic compound. This compound is primarily used in various chemical processes and has applications in solvent extraction and other industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dioctylglycine typically involves the reaction of glycine with octylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Glycine+2Octylamine→this compound+By-products
Industrial Production Methods: For large-scale industrial production, the process involves the use of chloroacetic acid and octylamine. The reaction is carried out in an aqueous medium, and the product is extracted using organic solvents such as toluene. The reaction conditions are optimized to achieve high yield and purity of this compound. The steps include:
- Preparation of chloroacetic acid solution.
- Reaction with octylamine at controlled temperature (20-70°C) for 2-5 hours.
- Removal of unreacted octylamine.
- Condensation, crystallization, centrifugation, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: n,n-Dioctylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogens such as chlorine and bromine are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
n,n-Dioctylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and solvent extraction processes.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Used in the extraction of metals such as palladium from aqueous solutions.
Mechanism of Action
The mechanism of action of n,n-Dioctylglycine involves its interaction with various molecular targets. It acts as a chelating agent, forming stable complexes with metal ions. This property is utilized in solvent extraction processes where this compound binds to metal ions, facilitating their separation from aqueous solutions. The molecular targets include metal ions such as palladium and platinum, and the pathways involved include chelation and complexation reactions .
Comparison with Similar Compounds
n,n-Dimethylglycine: A simpler derivative with two methyl groups instead of octyl groups.
n,n-Dioctyl-N,N’-di-dodecyl-3-oxapentane-1,5-diamide: A more complex derivative with additional functional groups.
Uniqueness: n,n-Dioctylglycine is unique due to its hydrophobic nature and ability to form stable complexes with metal ions. This makes it particularly useful in solvent extraction processes and other industrial applications where hydrophobicity and metal chelation are important .
Properties
CAS No. |
18198-48-6 |
|---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-(dioctylamino)acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-3-5-7-9-11-13-15-19(17-18(20)21)16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,20,21) |
InChI Key |
HVSYQIIFVJACKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)


![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)

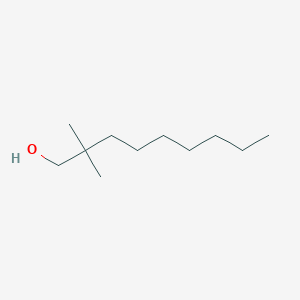


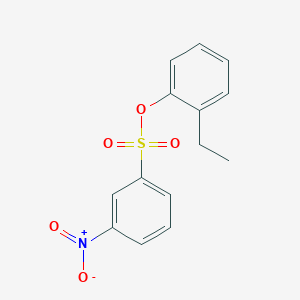
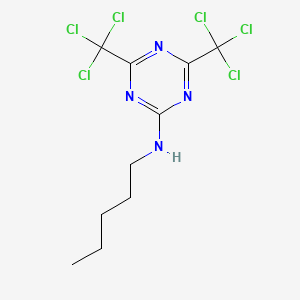
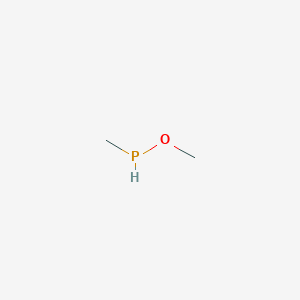
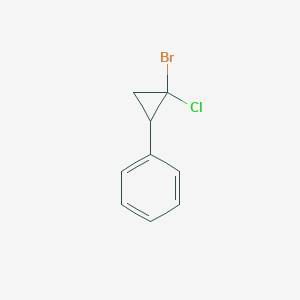
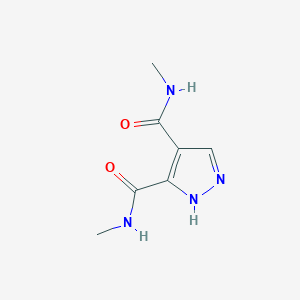
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
